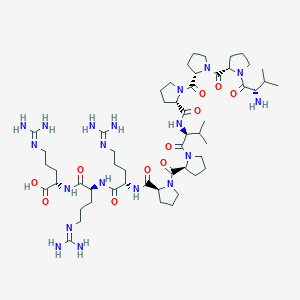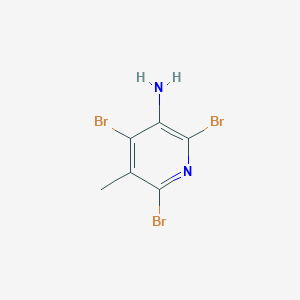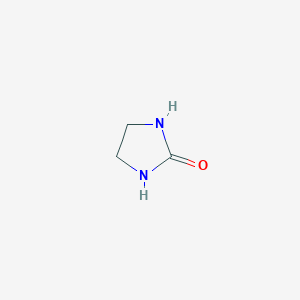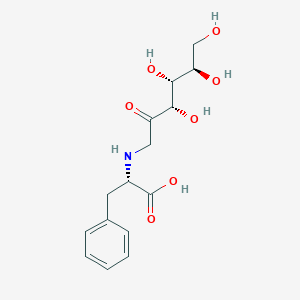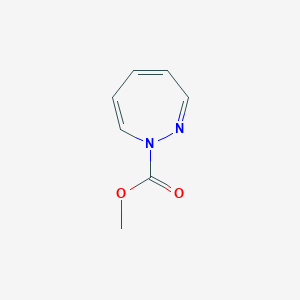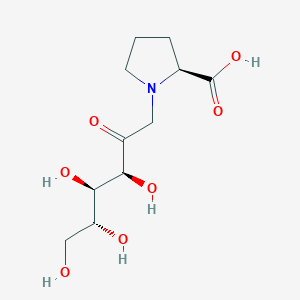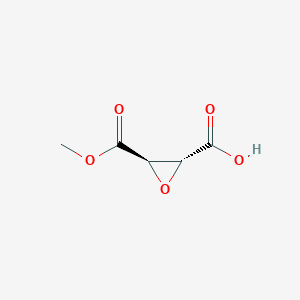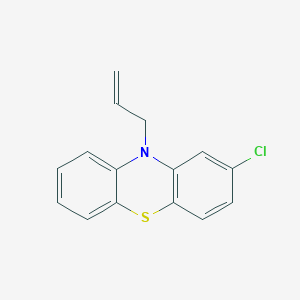
10H-Phenothiazine, 2-chloro-10-(2-propenyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various phenothiazine derivatives has been explored in several studies. In one approach, 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides were synthesized starting from phenothiazine, which reacted with Cl(CH2)3Br to yield 10-(3-chloropropyl)-10H-phenothiazine. This intermediate then reacted with urea and various aromatic aldehydes to produce the final azetidine-1-carboxamide derivatives . Another study focused on the synthesis of electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals, which were prepared by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis . Additionally, a method for synthesizing 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine was reported, with a yield of over 90%, using monochlorobenzene and phosphorus oxychloride . Lastly, a new synthesis route for 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives was described, involving the conversion of 2,10-diacetyl-3-hydroxyphenothiazine into benzoyloxy esters, followed by a Baker-Venkataraman transformation to yield the final pyranophenothiazines .
Molecular Structure Analysis
The molecular structure of 2-chloro-10-phenylphenothiazine was determined using X-ray crystallography. The central ring of the phenothiazine system adopts a boat conformation, and the folding angle between the benzo and chlorobenzo rings is approximately 153 degrees. The 10-phenyl substituent is positioned equatorially relative to the central ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phenothiazine derivatives are multi-step and involve various reagents and catalysts. For instance, the synthesis of azetidine-1-carboxamide derivatives includes the reaction of phenothiazine with an alkyl halide, followed by reactions with urea and aromatic aldehydes, and finally treatment with chloroacetyl chloride and triethylamine . The preparation of electroactive hydrazones involves palladium-catalyzed reactions of brominated phenothiazines with acrolein diethyl acetal, followed by condensation with hydrazines . The synthesis of 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine involves the use of monochlorobenzene and phosphorus oxychloride, with reaction conditions such as temperature and time being critical for achieving high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized phenothiazine derivatives were characterized using various techniques. The structures of the azetidine-1-carboxamide derivatives were confirmed by IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods . The thermal, optical, electrochemical, and photophysical properties of the synthesized electroactive hydrazones were investigated, indicating their potential as effective hole transporting materials . The crystallographic analysis provided detailed insights into the molecular structure of 2-chloro-10-phenylphenothiazine, including its conformation and interplanar angles .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Phenothiazines, including derivatives like chlorpromazine and fluphenazine, have demonstrated potential as antiviral agents. They possess a broad spectrum of activity against RNA viruses by inhibiting virus entry, replication, and cell-cell fusion at non-toxic concentrations, suggesting therapeutic potential against various viruses (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Activity
Recent studies have highlighted the anticancer properties of phenothiazine derivatives, showing their ability to inhibit the viability of different cancer cell lines. This activity is mediated through effects on the cell cycle, proliferation, and apoptosis. The interaction of phenothiazines with cellular pathways suggests their potential as anticancer agents, opening avenues for their use in cancer treatment (Otręba & Kośmider, 2020).
Antimicrobial and Antibiotic Resistance Modulation
Phenothiazines have shown promise in combating antibiotic-resistant Mycobacterium tuberculosis. Their ability to enhance the activity of first-line antibiotics and potential to serve as adjuvants in tuberculosis treatment highlight their role in addressing antibiotic resistance. This suggests the need for further research to establish their efficacy and safety in clinical settings (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).
Synthetic Derivatives and Biological Activities
Research on phenothiazine derivatives has identified compounds with significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. These findings underscore the versatility of phenothiazines as pharmacophores and their potential in developing new therapeutic agents with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Eigenschaften
IUPAC Name |
2-chloro-10-prop-2-enylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNS/c1-2-9-17-12-5-3-4-6-14(12)18-15-8-7-11(16)10-13(15)17/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQQRWJGDEVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359162 | |
| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |
CAS RN |
63615-79-2 | |
| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063615792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW84WZ5H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
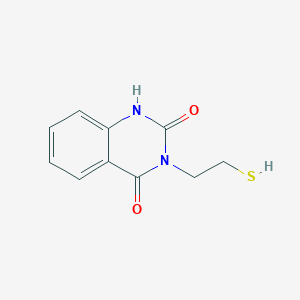
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
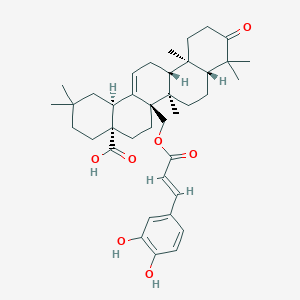
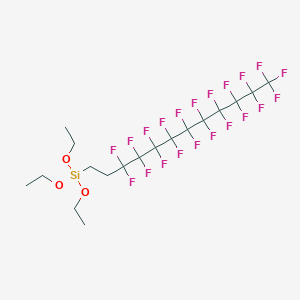
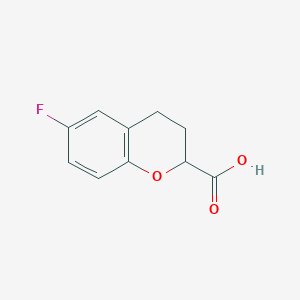
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
